molecular formula C29H33N5O2S2 B12135706 2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12135706
M. Wt: 547.7 g/mol
InChI Key: YXCFYPISDPDWCK-MOHJPFBDSA-N
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Description

2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a piperazine ring, a pyrido[1,2-a]pyrimidinone core, and a thiazolidinone moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The key steps include:

    Formation of the Pyrido[1,2-a]pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using benzyl chloride and piperazine as starting materials.

    Formation of the Thiazolidinone Moiety: This involves the reaction of a thioamide with an α-halo ketone under mild conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl chloride, various nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzylpiperazin-1-yl)pyridine-3-carbaldehyde
  • (4-Benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone

Uniqueness

2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of structural features, including the piperazine ring, pyrido[1,2-a]pyrimidinone core, and thiazolidinone moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C29H33N5O2S2

Molecular Weight

547.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methylbutyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H33N5O2S2/c1-20(2)11-13-34-28(36)24(38-29(34)37)18-23-26(30-25-21(3)8-7-12-33(25)27(23)35)32-16-14-31(15-17-32)19-22-9-5-4-6-10-22/h4-10,12,18,20H,11,13-17,19H2,1-3H3/b24-18-

InChI Key

YXCFYPISDPDWCK-MOHJPFBDSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)CC5=CC=CC=C5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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